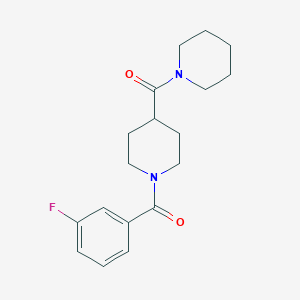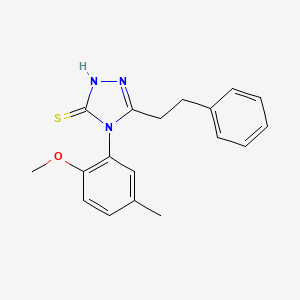![molecular formula C13H12F3N3OS B4779843 N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4779843.png)
N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide
Descripción general
Descripción
N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of pyridine derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide acts as a selective antagonist of the mu opioid receptor, which is a G protein-coupled receptor that mediates the effects of endogenous opioid peptides, such as endorphins and enkephalins. This compound binds to the mu opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, thereby inhibiting their biological effects. This compound has been shown to exhibit a competitive antagonism of the mu opioid receptor, which means that it competes with endogenous opioid peptides for the same binding site on the receptor.
Biochemical and Physiological Effects:
The blockade of the mu opioid receptor by this compound has various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, this compound has been shown to inhibit the analgesic and rewarding effects of opioid drugs, such as morphine and heroin. This compound has also been shown to attenuate the development of opioid tolerance and dependence, which are major problems associated with long-term opioid therapy. In the peripheral tissues, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and to reduce the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide for lab experiments is its high selectivity and potency as a mu opioid receptor antagonist. This allows for the specific blockade of the mu opioid receptor without affecting other opioid receptors or non-opioid receptors. This compound is also relatively stable and can be easily synthesized in large quantities, making it a cost-effective tool compound for pharmacological studies. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental conditions. This compound also has a relatively short half-life in vivo, which can affect its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide. One of the areas of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the role of the mu opioid receptor in various physiological and pathological processes, such as stress, anxiety, and immune function. This compound can be used as a tool compound to study the function of the mu opioid receptor in these processes. Furthermore, this compound can be used as a lead compound for the development of novel therapeutic agents for the treatment of opioid addiction, inflammatory diseases, and cancer.
Aplicaciones Científicas De Investigación
N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit various biological activities, such as opioid receptor antagonist, anti-inflammatory, and anti-tumor effects. This compound has been used as a tool compound to study the role of the mu opioid receptor in various physiological and pathological processes, such as pain, addiction, and depression. This compound has also been investigated as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, and various types of cancer, such as breast cancer and glioblastoma.
Propiedades
IUPAC Name |
2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-3-4-18-11(20)7-21-12-9(6-17)8(2)5-10(19-12)13(14,15)16/h3,5H,1,4,7H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIOZCLOVRUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCC=C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)

![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4779832.png)
![1-[4-(4-bromophenoxy)butyl]piperidine](/img/structure/B4779833.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4779834.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779842.png)
![N-(2-methoxyethyl)-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4779851.png)
![ethyl 7-[3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4779862.png)